molecular formula C21H29NO3 B1613373 Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898781-20-9

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No.: B1613373
CAS No.: 898781-20-9
M. Wt: 343.5 g/mol
InChI Key: YVEBVPQFCZONAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the reaction of a suitable amine with a diol to form the spiro[4.5]decane ring system.

    Introduction of the phenyl ketone moiety: The spirocyclic intermediate is then reacted with a phenyl ketone derivative under specific conditions to introduce the phenyl ketone group.

    Cyclohexyl group attachment: Finally, the cyclohexyl group is introduced through a Friedel-Crafts acylation reaction.

the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps .

Chemical Reactions Analysis

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .

Mechanism of Action

The mechanism of action of Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its combination of the spirocyclic structure, phenyl ketone moiety, and cyclohexyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

cyclohexyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h4-5,8-9,17H,1-3,6-7,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEBVPQFCZONAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643793
Record name Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-20-9
Record name Methanone, cyclohexyl[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
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Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
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Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
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Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
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Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

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